![molecular formula C21H18Si B14248750 ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane CAS No. 189118-73-8](/img/structure/B14248750.png)
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane is an organosilicon compound characterized by the presence of multiple ethynyl groups attached to a phenyl ring and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an acetylene. The general reaction conditions include the use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane: undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles like fluoride ions can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
科学的研究の応用
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The trimethylsilyl group can also be selectively removed or replaced, allowing for further functionalization of the compound.
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with a single ethynyl group and a trimethylsilyl group.
Bis(trimethylsilyl)acetylene: Contains two trimethylsilyl groups attached to an acetylene moiety.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Uniqueness
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane: is unique due to the presence of multiple ethynyl groups attached to a phenyl ring, which provides multiple reactive sites for chemical reactions. This structural feature makes it a versatile building block for the synthesis of complex organic molecules and materials.
特性
CAS番号 |
189118-73-8 |
|---|---|
分子式 |
C21H18Si |
分子量 |
298.5 g/mol |
IUPAC名 |
2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C21H18Si/c1-5-18-6-8-19(9-7-18)10-11-20-12-14-21(15-13-20)16-17-22(2,3)4/h1,6-9,12-15H,2-4H3 |
InChIキー |
MLISLPQCZANTDE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


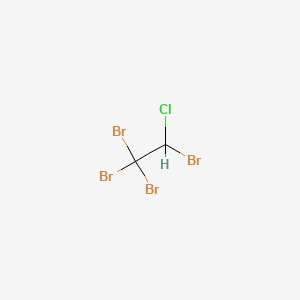
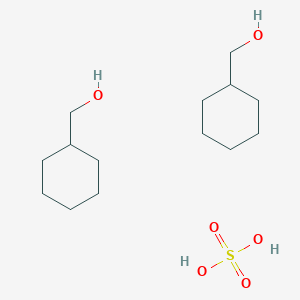
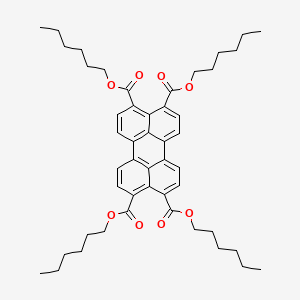
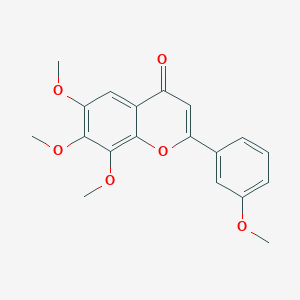
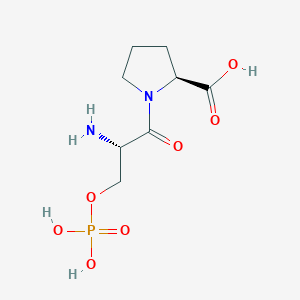
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
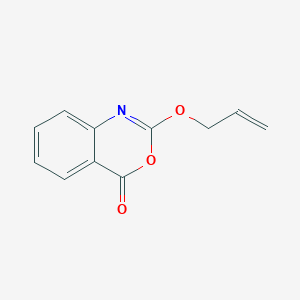


![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
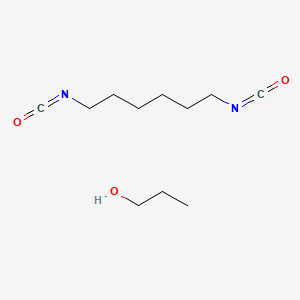
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
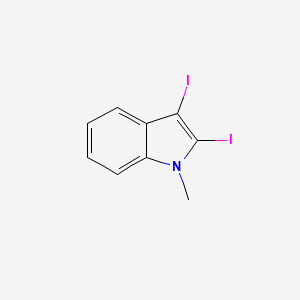
![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
